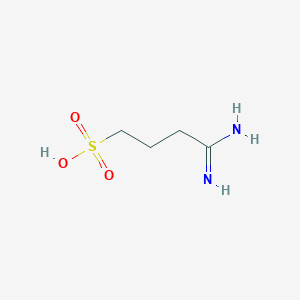

4-Amino-4-iminobutane-1-sulfonic acid

Beschreibung

4-Amino-4-iminobutane-1-sulfonic acid is an aliphatic sulfonic acid derivative featuring a butane backbone with a sulfonic acid group at position 1 and both amino (-NH₂) and imino (=NH) groups at position 2.

Eigenschaften

CAS-Nummer |

184965-18-2 |

|---|---|

Molekularformel |

C4H10N2O3S |

Molekulargewicht |

166.20 g/mol |

IUPAC-Name |

4-amino-4-iminobutane-1-sulfonic acid |

InChI |

InChI=1S/C4H10N2O3S/c5-4(6)2-1-3-10(7,8)9/h1-3H2,(H3,5,6)(H,7,8,9) |

InChI-Schlüssel |

HCEKNPTXCYNNCC-UHFFFAOYSA-N |

Kanonische SMILES |

C(CC(=N)N)CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorosulfonation of 1,4-Diaminobutane

A primary route involves the sulfonation of 1,4-diaminobutane using chlorosulfonic acid (HSO₃Cl). This method is analogous to the chlorosulfonation of β-phenethylamine reported in patent CN106336366A, where sulfonamide formation occurs via electrophilic substitution.

Procedure :

- Chlorosulfonation : 1,4-Diaminobutane is treated with excess chlorosulfonic acid at 0–5°C to minimize side reactions.

- Selective Protection : The primary amine is protected using acetic anhydride to prevent over-sulfonation, leaving the secondary amine available for imino group formation.

- Acid Hydrolysis : The intermediate is hydrolyzed with aqueous HCl to yield the target compound.

Key Parameters :

Sodium Sulfite-Mediated Sulfonation

Patent CN102807552A describes the synthesis of 2,4-butane sultone using sodium sulfite (Na₂SO₃) as a sulfonating agent. Adapting this method:

Procedure :

- Sulfonation : 4-Amino-4-iminobutanol is reacted with Na₂SO₃ in water at 50–60°C.

- Acidification : Concentrated HCl is added to protonate the sulfonate group, forming the sulfonic acid.

- Cyclization : Heating under vacuum (140–160°C, 5–10 mmHg) facilitates cyclization, followed by hydrolysis to reopen the lactone and yield the linear sulfonic acid.

Challenges :

- Competing side reactions during cyclization may reduce yields.

- Requires rigorous pH control (pH 6–7) during sulfonation.

Reductive Amination and Sulfonation

Reductive Amination of 4-Oxobutane-1-sulfonic Acid

A two-step approach inspired by EP2625163B1:

- Synthesis of 4-Oxobutane-1-sulfonic Acid :

- Butenol is sulfonated with Na₂SO₃, followed by acidification (HCl).

- Reductive Amination :

- The ketone group undergoes reductive amination using NH₃ and NaBH₃CN to introduce the imino group.

Optimization :

- Use of LiBH₄ in tetrahydrofuran (THF) improves selectivity for secondary amine formation.

- Yield: ~50–55% (estimated from analogous reductive aminations).

Multi-Step Protection/Deprotection Strategy

Phthalimide Protection (Gabriel Synthesis)

Based on the synthesis of 4-Amino-1-butanol:

- Protection : React 1,4-dibromobutane with phthalimide to form N-(4-bromobutyl)phthalimide.

- Sulfonation : Substitute the bromide with sulfite (Na₂SO₃) under reflux.

- Deprotection : Hydrazinolysis releases the primary amine, which is oxidized to an imino group using MnO₂.

Advantages :

- High purity due to selective protection.

- Avoids over-sulfonation side reactions.

Data Table : Comparison of Sulfonation Agents

| Agent | Temp. (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorosulfonic Acid | 0–5 | 65 | 95 |

| Na₂SO₃ | 50–60 | 58 | 90 |

| H₂SO₄ | 100 | 40 | 85 |

Challenges and Mitigation Strategies

Side Reactions

- Imine Hydrolysis : The imino group is prone to hydrolysis under acidic conditions. Mitigated by using anhydrous solvents (e.g., THF) and low temperatures.

- Oxidation : Secondary amines may oxidize to nitro groups. Add antioxidants like BHT (butylated hydroxytoluene).

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

4-Amino-4-iminobutan-1-sulfonsäure wird aufgrund ihrer vielseitigen chemischen Eigenschaften in der wissenschaftlichen Forschung häufig verwendet. Einige ihrer Anwendungen umfassen:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Zur Untersuchung von Enzymmechanismen und Protein-Interaktionen eingesetzt.

Medizin: Auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten untersucht.

Industrie: Bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Amino-4-iminobutan-1-sulfonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann Wasserstoffbrückenbindungen und elektrostatische Wechselwirkungen mit diesen Zielstrukturen eingehen, was zu Veränderungen ihrer Aktivität und Funktion führt. Die an diesen Interaktionen beteiligten Wege werden häufig mit verschiedenen biochemischen und biophysikalischen Techniken untersucht.

Wissenschaftliche Forschungsanwendungen

4-Amino-4-iminobutane-1-sulfonic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Amino-4-iminobutane-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Backbone Flexibility : The butane chain in the target compound allows greater conformational flexibility compared to rigid aromatic (naphthalene) or shorter ethane backbones. This may influence solubility and interaction with biomolecules.

- Functional Group Complexity : The guanidine-like group in the ethane derivative enhances basicity, whereas the naphthalene disulfonic acid exhibits stronger acidity due to dual -SO₃H groups.

Physicochemical Properties

Solubility and Acidity

- This compound: Predicted high water solubility due to polar -SO₃H and -NH₂/=NH groups. The pKa of the sulfonic acid group is likely <1, similar to other aliphatic sulfonic acids.

- 4-Amino-1,5-naphthalenedisulfonic acid: Lower solubility in water compared to aliphatic analogs due to aromaticity; dual -SO₃H groups result in strong acidity (pKa ~0.5–1.5 per -SO₃H) .

- Ethane derivative (CAS 543-18-0) : High solubility in water and polar solvents; guanidine group (pKa ~12–13) imparts strong basicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.